![molecular formula C69H72N2O2 B1494168 (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis[bis[4-(tert-butyl)phenyl]methanol] CAS No. 1883396-49-3](/img/structure/B1494168.png)

(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis[bis[4-(tert-butyl)phenyl]methanol]

Descripción general

Descripción

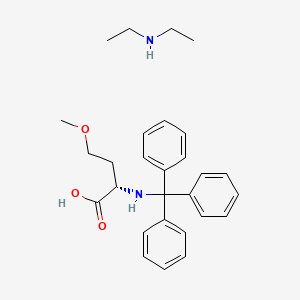

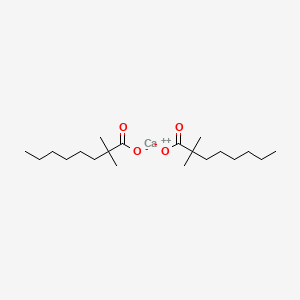

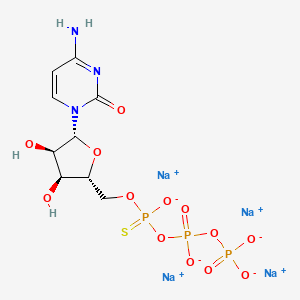

(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis[bis[4-(tert-butyl)phenyl]methanol] is a useful research compound. Its molecular formula is C69H72N2O2 and its molecular weight is 961.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis[bis[4-(tert-butyl)phenyl]methanol] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis[bis[4-(tert-butyl)phenyl]methanol] including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Research

This compound exhibits a structural resemblance to fused imidazopyridine heterocyclic ring systems, which are known for their therapeutic significance. They have been explored for their potential as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs . The ability of such compounds to influence cellular pathways makes them valuable in the development of new medications for central nervous system disorders, digestive system issues, cancer, and inflammation.

Material Science

In material science, the manipulation of redox states is crucial for the development of advanced materials. The compound could be used in solid-state electrochemical and spectroelectrochemical experiments to characterize and manipulate accessible redox states, thus contributing to the design of materials with tunable spectral properties .

Antibacterial and Antifungal Applications

Derivatives of pyridines, such as the one being analyzed, have shown effectiveness against various fungal strains like C. albicans and A. clavatus, as well as bacterial strains like E. coli and P. aeruginosa . This indicates the potential of the compound in the development of new antibacterial and antifungal agents.

Catalysis

The compound’s derivatives are known to serve as ligands in the synthesis of coordination compounds. These have applications in catalysis, which is a field that benefits from the development of new catalysts that can improve efficiency and selectivity in chemical reactions .

Optoelectronics

Due to its luminescent properties, this compound could be used in the development of optoelectronic devices. It has been found to exhibit strong blue-green emission, which is desirable in the creation of display technologies and sensors .

Chemical Synthesis

The compound has been utilized in the synthesis of various other chemical entities, demonstrating its versatility as a building block in organic chemistry. It has been involved in the synthesis of novel structures with potential protein kinase inhibitory potency, which is significant in the development of new drugs .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Based on its structure, it may be involved in various biochemical reactions, potentially influencing multiple pathways .

Pharmacokinetics

Factors such as its molecular weight, solubility, and chemical structure would influence its bioavailability .

Result of Action

Its interaction with its targets would likely result in changes in cellular function, potentially leading to observable physiological effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Propiedades

IUPAC Name |

[16-[bis(4-tert-butylphenyl)-hydroxymethyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-bis(4-tert-butylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H72N2O2/c1-64(2,3)47-21-29-51(30-22-47)68(72,52-31-23-48(24-32-52)65(4,5)6)60-41-45-17-13-15-19-56(45)62-58(60)43-71(55-37-39-70-40-38-55)44-59-61(42-46-18-14-16-20-57(46)63(59)62)69(73,53-33-25-49(26-34-53)66(7,8)9)54-35-27-50(28-36-54)67(10,11)12/h13-42,72-73H,43-44H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFZBKMYSVSZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)(C3=CC4=CC=CC=C4C5=C3CN(CC6=C5C7=CC=CC=C7C=C6C(C8=CC=C(C=C8)C(C)(C)C)(C9=CC=C(C=C9)C(C)(C)C)O)C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H72N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis[bis[4-(tert-butyl)phenyl]methanol] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]sulfanyl-3-sulfophenyl]diazenyl]-2-oxidobenzoate](/img/structure/B1494086.png)

![Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP](/img/structure/B1494102.png)

![Serine,L-[3-3H]](/img/structure/B1494124.png)

![9-[2-(Diethylphosphino)phenyl]-9H-carbazole](/img/structure/B1494138.png)